molecular formula C12H15NOS B13032417 2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile

2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile

Cat. No.: B13032417
M. Wt: 221.32 g/mol
InChI Key: FDVNVJSETZBEHO-UHFFFAOYSA-N
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Description

2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile is an organic compound that features a unique combination of an oxane ring, a thiophene ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile typically involves the reaction of thiophene derivatives with oxane-containing compounds under specific conditions. One common method involves the use of a base-catalyzed reaction where the thiophene derivative is reacted with an oxane-containing halide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxane and thiophene rings can facilitate interactions with hydrophobic pockets, while the nitrile group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxan-2-yl)-3-furanylpropanenitrile: Similar structure but with a furan ring instead of a thiophene ring.

    2-(Oxan-2-yl)-3-phenylpropanenitrile: Contains a phenyl ring instead of a thiophene ring.

    2-(Oxan-2-yl)-3-pyridylpropanenitrile: Features a pyridine ring in place of the thiophene ring.

Uniqueness

2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The combination of the oxane ring and the nitrile group further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

2-(oxan-2-yl)-3-thiophen-2-ylpropanenitrile

InChI

InChI=1S/C12H15NOS/c13-9-10(8-11-4-3-7-15-11)12-5-1-2-6-14-12/h3-4,7,10,12H,1-2,5-6,8H2

InChI Key

FDVNVJSETZBEHO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C(CC2=CC=CS2)C#N

Origin of Product

United States

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